
Micronomicin
Übersicht
Beschreibung
Micronomicin ist ein Aminoglykosid-Antibiotikum, das hauptsächlich aufgrund seiner antibakteriellen Eigenschaften eingesetzt wird. Es wird in Japan unter den Markennamen Sagamicin und Luxomicina vermarktet . Diese Verbindung ist bekannt für ihre Wirksamkeit gegen ein breites Spektrum an grampositiven und gramnegativen Bakterien .
Vorbereitungsmethoden
Micronomicin wird durch Fermentationsprozesse mit dem Bakterium Micromonospora sagamiensis hergestellt . Der Fermentationsprozess beinhaltet typischerweise die Verwendung von Glucose, Saccharose, Lactose, Stärke oder Dextrin als Kohlenstoffquellen sowie von Nitrat, Ammoniumsalz, Maisquellwasser, Pepton, Fleischextrakt oder Hefeextrakt als Stickstoffquellen . Die Fermentation wird gefolgt von Extraktions-, Fällungs- und Reinigungsschritten, um das Antibiotikum zu isolieren .
Analyse Chemischer Reaktionen
Micronomicin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Micronomicin demonstrates a broad spectrum of antibacterial activity, particularly effective against:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis.
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli.
Table 1: Antibacterial Spectrum of this compound
Bacterial Type | Specific Bacteria | Activity Level |
---|---|---|
Gram-positive | Staphylococcus aureus | High |
Gram-positive | Streptococcus pneumoniae | Moderate |
Gram-negative | Pseudomonas aeruginosa | Very High |
Gram-negative | Escherichia coli | High |
This compound's bactericidal activity is notably higher than that of other aminoglycosides like tobramycin and amikacin, especially against resistant strains of bacteria .
Clinical Efficacy
Clinical studies have shown that this compound is effective in treating severe infections, including urological infections and respiratory tract infections. A study involving 1,469 cases across 127 research facilities in Japan indicated a success rate of 65.6% in treating various infections .
Case Study: Urological Infections
A clinical trial administered this compound sulfate at doses of 60 mg and 120 mg via intravenous infusion. The results revealed:
- Peak blood levels reached 9.5 micrograms/ml in the 120 mg group after one hour.
- Urinary recovery rates were notably high, with 90.1% recovery observed in the 60 mg group after one hour .
Chemistry and Synthesis Studies
This compound serves as a model compound in the study of aminoglycoside synthesis and reactions. It aids researchers in understanding the structural modifications that can enhance antibacterial activity while minimizing toxicity.
Resistance Mechanism Studies
Research into bacterial resistance mechanisms has utilized this compound to explore how certain bacteria develop resistance to aminoglycosides. This research is crucial for developing new antibiotics that can overcome these resistance pathways .
Industrial Applications
In addition to its medical uses, this compound is also employed in the pharmaceutical industry for:
Wirkmechanismus
Micronomicin übt seine antibakterielle Wirkung aus, indem es an die 30S-Ribosomenuntereinheit von Bakterien bindet und zu einem Fehllesen der Boten-RNA (mRNA) führt. Dieses Fehllesen führt zur Produktion fehlerhafter Proteine, was letztendlich zum Tod der Bakterienzelle führt . Die molekularen Ziele von this compound sind die ribosomalen Proteine und die ribosomale RNA innerhalb des bakteriellen Ribosoms .
Vergleich Mit ähnlichen Verbindungen
Micronomicin gehört zur Klasse der Aminoglykosid-Antibiotika, die auch andere Verbindungen wie Gentamicin, Amikacin und Tobramycin umfasst . Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine einzigartige Struktur, die es ihm ermöglicht, gegen bestimmte Bakterienstämme wirksam zu sein, die gegenüber anderen Aminoglykosiden resistent sein können . Seine Breitbandaktivität und seine Wirksamkeit gegen resistente Bakterien machen es zu einem wertvollen Antibiotikum in klinischen Umgebungen.
Ähnliche Verbindungen
- Gentamicin
- Amikacin
- Tobramycin
- Kanamycin
- Neomycin
Biologische Aktivität
Micronomicin is an aminoglycoside antibiotic, originally discovered and developed by Kyowa Hakko Kogyo Co., Ltd., derived from the bacterium Micromonospora sagamiensis var. nonreducans. This compound exhibits a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a significant subject of research in the field of antimicrobial agents.
This compound functions primarily by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This inhibition leads to the production of faulty proteins or prevents protein production altogether, ultimately resulting in bacterial cell death. The compound's structure is closely related to gentamicin, but it demonstrates notable efficacy against certain resistant strains that are not effectively treated with gentamicin .
Antibacterial Spectrum
This compound has shown effectiveness against a variety of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
This broad-spectrum activity has made it a valuable option in treating various infections, including respiratory and urinary tract infections .
Case Studies and Clinical Trials
- Respiratory Tract Infections :
- Urinary Tract Infections :
- Surgical Infections :
Pharmacokinetics and Toxicity Profile
Pharmacokinetic studies indicate that this compound's serum, urine, and tissue concentrations are comparable to those of gentamicin. Importantly, it has shown lower nephrotoxicity and ototoxicity compared to gentamicin, making it a safer alternative in certain clinical settings. Specifically, nephrotoxicity was found to be approximately four times less than that of gentamicin in rat models .
Parameter | This compound | Gentamicin |
---|---|---|
Nephrotoxicity | Lower (4x less) | Higher |
Ototoxicity | Lower (4x less) | Higher |
Effective against UTI | 85% | Varies |
Effective against Respiratory | 70.9% | Varies |
Side Effects
This compound is generally well-tolerated, with side effects reported in only 2.81% of cases during clinical trials. Transient laboratory abnormalities were noted but did not result in severe adverse reactions .
Recent Research Findings
Recent studies have also explored this compound's potential beyond traditional antibacterial applications. For instance, it has been identified as a neuraminidase inhibitor for Influenza A viruses through molecular docking studies, suggesting its versatility as a therapeutic agent .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-XHEDQWPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66803-19-8 (unspecified sulfate) | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023736 | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-21-7 | |
Record name | Micronomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Micronomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MICRONOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Micronomicin within bacterial cells?
A1: this compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: How does this compound's binding to ribosomes differ from other aminoglycosides?
A2: While this compound shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]
Q4: Are there specific spectroscopic techniques used to characterize this compound?
A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze this compound and its related substances. [] This technique helps in identifying and quantifying different components in this compound samples.
Q5: Does this compound possess any catalytic properties?
A6: this compound is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []
Q6: Have computational methods been used in this compound research?
A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze this compound pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.
Q7: How do structural modifications to this compound impact its activity?
A8: this compound's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []
Q8: What are the challenges in formulating this compound for clinical use?
A9: As with many aminoglycosides, maintaining this compound's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []
Q9: How is this compound absorbed and distributed in the body?
A10: Research indicates that this compound's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]
Q10: What factors influence the elimination of this compound?
A11: Like other aminoglycosides, this compound elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of this compound and creatinine clearance, indicating the importance of renal function in its clearance. []
Q11: Has the efficacy of this compound been evaluated in animal models?
A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate this compound's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.
Q12: What do clinical trials reveal about this compound's effectiveness?
A13: Clinical studies have demonstrated this compound's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []
Q13: Are there known mechanisms of resistance to this compound?
A14: Yes, bacterial resistance to aminoglycosides, including this compound, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate this compound, reducing its effectiveness. []
Q14: What are the potential toxicities associated with this compound?
A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with this compound. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]
Q15: Are there strategies for improving this compound delivery to specific sites?
A17: Research is exploring ways to enhance this compound's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []
Q16: What analytical methods are employed to quantify this compound?
A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying this compound in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []
Q17: How is the sulfate content in this compound Sulfate determined?
A19: Ion chromatography is a reliable method for analyzing the sulfate content in this compound Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]
Q18: What resources are available for further research on this compound?
A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of this compound's properties, mechanisms, and potential applications. []
Q19: What are the key milestones in the discovery and development of this compound?
A21: this compound, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.